molecular formula C17H16ClNO B12611316 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole CAS No. 917871-35-3

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole

Katalognummer: B12611316
CAS-Nummer: 917871-35-3
Molekulargewicht: 285.8 g/mol
InChI-Schlüssel: FVXMXFJZTFRAME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of dihydropyrroles This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a dihydropyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition followed by cyclization to form the dihydropyrrole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyrrole derivative.

    Reduction: Reduction reactions can convert the compound into its fully saturated analog.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of pyrrole derivatives.

    Reduction: Formation of fully saturated analogs.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole
  • 5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole
  • 5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrrole

Uniqueness

5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

917871-35-3

Molekularformel

C17H16ClNO

Molekulargewicht

285.8 g/mol

IUPAC-Name

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C17H16ClNO/c1-20-16-8-4-12(5-9-16)14-10-17(19-11-14)13-2-6-15(18)7-3-13/h2-9,14H,10-11H2,1H3

InChI-Schlüssel

FVXMXFJZTFRAME-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CC(=NC2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.